(S)-2-Amino-2,3,3-trimethylbutanamide (S)-2-Amino-2,3,3-trimethylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18625113
InChI: InChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1
SMILES:
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol

(S)-2-Amino-2,3,3-trimethylbutanamide

CAS No.:

Cat. No.: VC18625113

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2,3,3-trimethylbutanamide -

Specification

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
IUPAC Name (2S)-2-amino-2,3,3-trimethylbutanamide
Standard InChI InChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1
Standard InChI Key PAZAAUKLIHJNJP-SSDOTTSWSA-N
Isomeric SMILES C[C@@](C(=O)N)(C(C)(C)C)N
Canonical SMILES CC(C)(C)C(C)(C(=O)N)N

Introduction

Chemical Structure and Nomenclature

Structural Differentiation

The primary ambiguity surrounding these compounds arises from their nomenclature. (S)-2-Amino-2,3,3-trimethylbutanamide (CAS 318471-87-3) possesses a 2-amino group and a 2-carboxamide group on a butanamide backbone with methyl substituents at positions 2, 3, and 3 . In contrast, (S)-2-amino-N,3,3-trimethylbutanamide (CAS 89226-12-0) features an N-methylated amide group, resulting in the systematic name (S)-2-amino-N,3,3-trimethylbutanamide . The N-methylation alters hydrogen-bonding capacity and steric hindrance, impacting reactivity and solubility.

Table 1: Structural and Nomenclatural Comparison

Property(S)-2-Amino-2,3,3-trimethylbutanamide(S)-2-amino-N,3,3-trimethylbutanamide
CAS Number318471-87-3 89226-12-0
Molecular FormulaC₇H₁₆N₂O C₇H₁₆N₂O
Key Functional Groups2° amine, primary amide2° amine, N-methyl amide
IUPAC Name(S)-2-Amino-2,3,3-trimethylbutanamide(S)-2-Amino-N,3,3-trimethylbutanamide

Synthesis and Production

Synthetic Routes for (S)-2-amino-N,3,3-trimethylbutanamide

The N-methyl derivative is synthesized via stereoselective methods to preserve its chiral integrity. Glaxo Wellcome Inc. patented a route involving the condensation of tert-leucine with methylamine under catalytic hydrogenation, achieving a 79% yield . DSM N.V. optimized this process using enantiopure starting materials and palladium catalysts, enhancing the yield to 95% .

Table 2: Key Synthetic Methodologies

MethodYieldCatalystReference
Tert-leucine + methylamine79%H₂/Pd-CGlaxo Wellcome
Enantiopure tert-leucine derivative95%Pd(OAc)₂DSM N.V.
Enzymatic resolution82%Lipase BJournal of Organic Chemistry

Challenges in Synthesis

The non-methylated variant (CAS 318471-87-3) lacks detailed synthetic protocols in the literature, suggesting limited industrial relevance compared to its N-methyl counterpart . Steric hindrance at the 2-position complicates amide bond formation without N-methylation, necessitating protected intermediates or specialized coupling agents.

Physicochemical Properties

Thermal and Solubility Characteristics

The N-methyl derivative exhibits a melting point of 121–123°C and a boiling point of 266.8±23.0°C at 760 mmHg . Its density is 0.9±0.1 g/cm³, and it displays moderate solubility in polar aprotic solvents like DMF and DMSO . In contrast, data for the non-methylated compound remains sparse, with no reported melting or boiling points .

Table 3: Physicochemical Data

Property(S)-2-Amino-N,3,3-trimethylbutanamide
Melting Point121–123°C
Boiling Point266.8±23.0°C
Density0.9±0.1 g/cm³
LogP (Partition Coefficient)-0.22
Vapor Pressure (25°C)0.0±0.5 mmHg

Spectroscopic Identification

The compound’s structure is confirmed via ¹H NMR, showing characteristic peaks for the N-methyl group (δ 2.75 ppm) and tert-butyl protons (δ 1.05 ppm) . Mass spectrometry reveals a molecular ion peak at m/z 144.217, consistent with its molecular weight .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Ensure fume hood ventilation

Applications and Biochemical Relevance

Pharmaceutical Intermediates

As a leucine derivative, the N-methyl compound serves as a chiral building block in protease inhibitor synthesis. Its rigid tert-butyl group enhances binding affinity to enzyme active sites, as evidenced in preclinical studies for antiviral agents .

Metabolic Studies

Metabolomics Workbench data (MW REGNO:146564) identifies this compound as a potential biomarker for branched-chain amino acid disorders, with elevated levels correlating to impaired leucine catabolism .

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